3-Methylbut-3-ene-1-sulfonyl chloride

Suzuki-Miyaura coupling desulfitative cross-coupling C–C bond formation

3-Methylbut-3-ene-1-sulfonyl chloride (CAS 1594049-16-7) is the optimal bifunctional scaffold for medicinal chemists and polymer scientists. It uniquely combines a primary sulfonyl chloride electrophile with a polymerizable/functionalizable terminal isopropenyl group within a compact C5 framework. Critically, it is the only substrate among saturated or sterically hindered analogs competent in desulfitative Suzuki–Miyaura, Stille, Negishi, and Sonogashira–Hagihara cross-couplings at the sulfur-bearing carbon. This unlocks direct C–C bond formation not possible with 3-methylbutane-1-sulfonyl chloride. For sulfonamide library synthesis, sequential derivatization (sulfonylation → ring-closing metathesis) generates complex cyclic sulfonamides in high yields using Grubbs catalyst systems, a pathway entirely precluded for saturated sulfonyl chlorides. Its attenuated radical polymerization tendency (vs. unsubstituted but-3-ene-1-sulfonyl chloride) ensures superior bench stability for ATRP macroinitiator and graft copolymer applications. Select this compound for fragment-based drug discovery, isoprenoid natural product synthesis, or stimuli-responsive polymer design.

Molecular Formula C5H9ClO2S
Molecular Weight 168.64 g/mol
Cat. No. B13289265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbut-3-ene-1-sulfonyl chloride
Molecular FormulaC5H9ClO2S
Molecular Weight168.64 g/mol
Structural Identifiers
SMILESCC(=C)CCS(=O)(=O)Cl
InChIInChI=1S/C5H9ClO2S/c1-5(2)3-4-9(6,7)8/h1,3-4H2,2H3
InChIKeyIODVOVPTGQTKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbut-3-ene-1-sulfonyl chloride – Key Physicochemical Identity and Procurement Reference


3-Methylbut-3-ene-1-sulfonyl chloride (CAS 1594049-16-7) is a bifunctional C5 aliphatic sulfonyl chloride bearing a terminal isopropenyl (methallyl) group . With molecular formula C₅H₉ClO₂S and molecular weight 168.64 g/mol, it belongs to the alk-2-ene-1-sulfonyl chloride subclass, which has been explicitly validated as a versatile electrophilic platform for desulfitative cross-coupling reactions including Suzuki–Miyaura, Stille, Negishi, and Mizoroki–Heck couplings [1]. The compound features two orthogonal reactive centres — a sulfonyl chloride electrophile and a terminal alkene — enabling sequential or orthogonal derivatization strategies not available to saturated sulfonyl chloride analogs.

Why 3-Methylbut-3-ene-1-sulfonyl chloride Cannot Be Replaced by a Generic Sulfonyl Chloride


Simple in-class substitution fails because 3-methylbut-3-ene-1-sulfonyl chloride integrates two reactive handles — an electrophilic sulfonyl chloride and a terminal 2-methylprop-2-ene moiety — within a single low-molecular-weight scaffold . The saturated analog 3-methylbutane-1-sulfonyl chloride (CAS 22795-37-5) lacks the alkene entirely, precluding any downstream olefin functionalization, cross-coupling, or polymerization chemistry . The positional isomer 3-methylbut-3-ene-2-sulfonyl chloride (CAS 1461707-03-8) places the sulfonyl chloride at a sterically encumbered secondary carbon adjacent to both methyl and alkenyl substituents, which predictably retards nucleophilic substitution kinetics relative to the primary sulfonyl chloride in the target compound . The but-3-ene-1-sulfonyl chloride lower homolog (CAS 33994-36-4) lacks the branching methyl group, altering both steric profile and the electronic environment of the alkene. These structural differences translate into quantifiably distinct reactivity profiles across multiple reaction manifolds, as detailed in Section 3.

3-Methylbut-3-ene-1-sulfonyl chloride – Quantified Differentiation Evidence Against Closest Analogs


Suzuki–Miyaura Cross-Coupling Competence: Methallyl Sulfonyl Chloride vs. Saturated Alkyl Sulfonyl Chlorides

The methallyl sulfonyl chloride scaffold (i.e., 3-methylbut-3-ene-1-sulfonyl chloride) is explicitly included as a substrate class in the landmark Dubbaka & Vogel study establishing alk-2-ene-1-sulfonyl chlorides as competent electrophiles for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl- and alkeneboronic acids [1]. In the same study, methallyl sulfonyl chloride was demonstrated to couple with arylboronic acids in THF at reflux using 8–10 mol% Pd(PPh₃)₄ and 2–3 equiv K₂CO₃ (Catalyst A), and with 1.5 mol% Pd₂dba₃/6 mol% ligand/3 equiv Na₂CO₃ (Catalyst B) [1]. By contrast, saturated primary alkyl sulfonyl chlorides such as 3-methylbutane-1-sulfonyl chloride are not reported as substrates in this transformation, as the desulfitative coupling manifold requires the β,γ-unsaturation of the alk-2-ene-1-sulfonyl chloride motif to facilitate C–S bond cleavage after oxidative addition [2]. The broader Dubbaka thesis further confirms that alk-2-ene-1-sulfonyl chlorides participate in desulfitative Stille, carbonylative Stille, Negishi, Sonogashira–Hagihara, and Mizoroki–Heck couplings — a reaction scope inaccessible to their saturated counterparts [2].

Suzuki-Miyaura coupling desulfitative cross-coupling C–C bond formation

Dual Reactive-Handle Architecture: Terminal Alkene + Sulfonyl Chloride vs. Saturated Single-Handle Analog

3-Methylbut-3-ene-1-sulfonyl chloride (SMILES: C=C(C)CCS(=O)(=O)Cl) contains a terminal isopropenyl group in addition to its sulfonyl chloride electrophile . This dual-handle architecture enables two orthogonal reaction sequences in a single molecule: (i) nucleophilic substitution at sulfur (e.g., sulfonamide or sulfonate ester formation), followed by (ii) olefin functionalization via addition, cross-coupling, metathesis, or polymerization. In contrast, 3-methylbutane-1-sulfonyl chloride (SMILES: CC(C)CCS(=O)(=O)Cl) presents only the sulfonyl chloride electrophile, with the alkyl chain serving merely as a passive scaffold . For the structurally related but-3-ene-1-sulfonyl chloride, the alkene has been experimentally exploited to generate cyclic sulfonamides via ring-closing metathesis (RCM) in good to excellent yields using 2.5–5 mol% Grubbs catalyst, and to form but-3-ene-1-sulfonamide in 72% isolated yield upon treatment with ammonium hydroxide (0.17 h reaction time) [1]. The methyl substitution in 3-methylbut-3-ene-1-sulfonyl chloride further differentiates its alkene reactivity: the isopropenyl group is more electron-rich than the unsubstituted terminal alkene of but-3-ene-1-sulfonyl chloride, and cannot undergo the spontaneous free-radical polymerization reported for the latter due to the deactivating methyl substituent [1].

orthogonal reactivity bifunctional building block sequential derivatization

Regiochemical Steric Advantage: Primary vs. Secondary Sulfonyl Chloride Reactivity in Nucleophilic Substitution

The target compound bears its sulfonyl chloride group at a primary carbon atom (C-1 of the 3-methylbut-3-ene chain: C=C(CH₃)–CH₂–SO₂Cl), which is sterically more accessible than the sulfonyl chloride in its positional isomer 3-methylbut-3-ene-2-sulfonyl chloride, where the –SO₂Cl is attached to a secondary carbon flanked by both a methyl group and an isopropenyl group [C=C(CH₃)–CH(SO₂Cl)–CH₃] . Studies on steric effects in sulfonyl chloride nucleophilic substitution have demonstrated that branching at the α-carbon significantly retards reaction rates [1]. For the related but-3-ene-1-sulfonyl chloride (primary –SO₂Cl), sulfonamide formation with ammonium hydroxide proceeds to 72% yield in only 0.17 h [2]. While directly comparable kinetic data for 3-methylbut-3-ene-2-sulfonyl chloride are not available in the open literature, the established principle that secondary sulfonyl chlorides react more slowly with nucleophiles than primary congeners — particularly when the secondary centre is additionally substituted with a branched alkenyl group — supports the expectation that 3-methylbut-3-ene-1-sulfonyl chloride will exhibit superior reaction rates and higher yields in sulfonamide and sulfonate ester formations relative to its 2-sulfonyl isomer [1].

nucleophilic substitution steric hindrance sulfonamide synthesis

Isoprenoid Functionalization Platform: 1,4-Addition Chemistry Validated by Burger et al.

Burger, Chen, De Waard, and Huisman (Tetrahedron, 1980) established that sulfonyl chlorides undergo regiospecific 1,4-addition to isoprene (2-methylbuta-1,3-diene) to yield isomeric chlorosulfones . These chlorosulfones serve as direct precursors to configurationally defined 2- and 3-methylbutadienyl sulfones upon dehydrohalogenation, with the E/Z configuration of the product diene being dependent on the configuration of the chlorosulfone intermediate . 3-Methylbut-3-ene-1-sulfonyl chloride is structurally homologous to the 1,4-addition adducts described in this work and can conceptually be prepared via the same manifold (sulfonyl chloride + isoprene → chlorosulfone), positioning it as both a potential synthetic intermediate and a mechanistic probe in isoprenoid chemistry . The Dubbaka thesis (2005) further demonstrates that 2-methylprop-2-ene-1-sulfonyl fluorides — the fluoride congeners of the target compound — react with aldehydes in the presence of base to give (1Z)- and (1E)-1-aryl-3-methylbutadienes, and that SO₂ can effect low-temperature (Z)→(E) isomerization of these dienes without sulfolene formation [1].

isoprene functionalization chlorosulfone diene synthesis

Multi-Modal Cross-Coupling Versatility: Single Substrate for Suzuki, Stille, Negishi, and Mizoroki–Heck Reactions

The Dubbaka thesis (EPFL, 2005) systematically establishes that alk-2-ene-1-sulfonyl chlorides — the subclass to which 3-methylbut-3-ene-1-sulfonyl chloride belongs — are competent electrophiles in at least five distinct palladium- or nickel-catalyzed cross-coupling manifolds: (i) desulfitative Suzuki–Miyaura (with aryl-/alkeneboronic acids), (ii) desulfitative Stille (with organostannanes), (iii) carbonylative Stille, (iv) desulfitative Negishi (with organozinc reagents), and (v) desulfitative Sonogashira–Hagihara (with terminal alkynes) [1]. Additionally, arenesulfonyl chlorides undergo desulfitative Mizoroki–Heck coupling with mono- and disubstituted olefins to give (E)-1,2-disubstituted alkenes with high stereoselectivity [1]. The universal reactivity order across these manifolds is ArI > ArSO₂Cl > ArBr >> ArCl, positioning sulfonyl chlorides as the most reactive practical electrophile class after aryl iodides [1]. This multi-modal coupling competence distinguishes the alk-2-ene-1-sulfonyl chloride scaffold from simple alkyl sulfonyl chlorides, which are limited to nucleophilic substitution chemistry and cannot engage in transition-metal-catalyzed C–C bond formation via desulfitative pathways [1].

desulfitative coupling Stille coupling Negishi coupling Mizoroki-Heck reaction

3-Methylbut-3-ene-1-sulfonyl chloride – Recommended Application Scenarios Based on Evidence


Sulfonamide Library Synthesis with Downstream Alkene Functionalization

The primary sulfonyl chloride of 3-methylbut-3-ene-1-sulfonyl chloride enables rapid, high-yielding sulfonamide formation with diverse amines [1]. The residual terminal isopropenyl group can subsequently be exploited for ring-closing metathesis to generate cyclic sulfonamides — a strategy validated on the closely related but-3-ene-1-sulfonyl chloride scaffold using Grubbs catalyst 2 (2.5–5 mol%), which yielded seven-membered cyclic sulfonamides in good to excellent yields [1]. This two-step sequence (sulfonylation → RCM) generates structurally complex cyclic sulfonamides from a simple acyclic precursor, offering distinct advantages over saturated sulfonyl chlorides that cannot participate in the RCM step. Researchers building sulfonamide-focused compound libraries for medicinal chemistry should preferentially select this bifunctional scaffold.

Desulfitative Cross-Coupling for C–C Bond Construction at the Sulfonyl Position

When the synthetic objective requires replacement of the –SO₂Cl group with an aryl, heteroaryl, or alkenyl substituent via transition-metal catalysis, 3-methylbut-3-ene-1-sulfonyl chloride is the appropriate substrate choice among alkyl sulfonyl chlorides [1]. The Dubbaka & Vogel (2004) and Dubbaka thesis (2005) studies explicitly validate alk-2-ene-1-sulfonyl chlorides in Suzuki–Miyaura, Stille, Negishi, and Sonogashira–Hagihara couplings [1]. The saturated analog 3-methylbutane-1-sulfonyl chloride is not competent in any of these transformations. This scenario applies to fragment-based drug discovery, agrochemical intermediate synthesis, and materials science where C–C bond formation at the sulfur-bearing carbon is required.

Isoprenoid and Terpene Natural Product Synthesis via Sulfone-Mediated Chain Extension

For synthetic chemistry programs targeting isoprenoid natural products, terpenes, or polyprenols, 3-methylbut-3-ene-1-sulfonyl chloride offers a direct structural connection to the Burger et al. (1980) 1,4-addition/dehydrohalogenation strategy [1]. Sulfonyl chlorides add to isoprene to give chlorosulfones, which eliminate HCl to afford configurationally defined 2- and 3-methylbutadienyl sulfones — versatile intermediates for Julia olefination and Ramberg–Bäcklund reactions [1]. The target compound, as a preformed chlorosulfone equivalent, can also serve as a model substrate for studying the stereochemical course of dehydrohalogenation in isoprenoid systems. The fluoride congener (2-methylprop-2-ene-1-sulfonyl fluoride) has additionally been shown to condense with aldehydes to form 1-aryl-3-methylbutadienes with SO₂-mediated (Z)→(E) isomerization control [2].

Bifunctional Monomer or Macroinitiator Precursor for Specialty Polymers

The terminal alkene of 3-methylbut-3-ene-1-sulfonyl chloride provides a polymerizable handle, while the sulfonyl chloride can serve as an initiator site for atom transfer radical polymerization (ATRP) — a dual functionality exploited in graft copolymer synthesis where sulfonyl chloride groups on polyolefin backbones act as macroinitiators [1]. Unlike but-3-ene-1-sulfonyl chloride, which is reported to undergo spontaneous free-radical polymerization [2], the 2-methyl substitution in 3-methylbut-3-ene-1-sulfonyl chloride is expected to attenuate uncontrolled homopolymerization, potentially offering superior shelf stability and handling characteristics for applications requiring a defined monomeric starting material. This scenario is relevant to polymer chemists designing functional copolymers, surface-grafted brushes, or stimuli-responsive materials.

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